2,2-Dimethylcyclohexan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylcyclohexan-1-aminehydrochloride is a chemical compound with the molecular formula C8H18ClN It is a derivative of cyclohexane, featuring a dimethyl substitution at the 2-position and an amine group at the 1-position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclohexan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the dimethyl and amine groups.
Dimethylation: Cyclohexanone is subjected to a methylation reaction using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Amination: The dimethylcyclohexanone is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group.
Hydrochloride Formation: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methylation and amination reactions.
Purification: The product is purified using techniques such as crystallization or distillation to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclohexan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, solvents like ethanol or acetone.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
2,2-Dimethylcyclohexan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclohexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclohexanone: A ketone derivative with similar structural features but lacking the amine group.
Cyclohexanamine: A simpler amine derivative without the dimethyl substitution.
2,2-Dimethylcyclohexanol: An alcohol derivative with similar structural features but with a hydroxyl group instead of an amine.
Uniqueness
2,2-Dimethylcyclohexan-1-aminehydrochloride is unique due to the combination of the dimethyl substitution and the amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
101257-66-3 |
---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.69 g/mol |
IUPAC Name |
2,2-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)6-4-3-5-7(8)9;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
OYCANVNSPBSFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.